molecular formula C10H13NO2 B2840089 3-[(Propan-2-yl)amino]benzoic acid CAS No. 923112-64-5

3-[(Propan-2-yl)amino]benzoic acid

Cat. No.: B2840089
CAS No.: 923112-64-5
M. Wt: 179.219
InChI Key: WIOMEZXHQDYHJJ-UHFFFAOYSA-N
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Description

3-[(Propan-2-yl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid where the amino group is substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with isopropylamine. One common method is the direct amination of 3-chlorobenzoic acid with isopropylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.

Scientific Research Applications

3-[(Propan-2-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or activating enzymes, binding to receptors, or altering cellular pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or as a research tool .

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid: A well-known compound with similar structural features but different functional groups.

    3-Aminobenzoic acid: Another similar compound with an amino group directly attached to the benzene ring.

Uniqueness

3-[(Propan-2-yl)amino]benzoic acid is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions compared to other benzoic acid derivatives. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

3-(propan-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOMEZXHQDYHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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